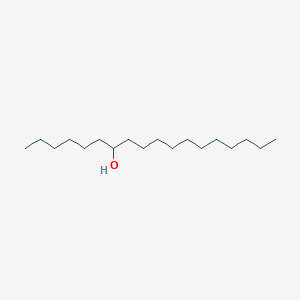

7-Octadecanol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

CAS No. |

90663-74-4 |

|---|---|

Molecular Formula |

C18H38O |

Molecular Weight |

270.5 g/mol |

IUPAC Name |

octadecan-7-ol |

InChI |

InChI=1S/C18H38O/c1-3-5-7-9-10-11-12-13-15-17-18(19)16-14-8-6-4-2/h18-19H,3-17H2,1-2H3 |

InChI Key |

UVPGECJLXBGLDW-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCC(CCCCCC)O |

Origin of Product |

United States |

Grignard Reaction:the Grignard Reaction is a Powerful Tool for Forming Carbon Carbon Bonds and Synthesizing Alcohols.organic Chemistry.orgleah4sci.comto Produce 7 Octadecanol, a Grignard Reagent Can Be Added to an Aldehyde. There Are Two Primary Combinations for This Synthesis:

Reacting heptanal (a 7-carbon aldehyde) with undecylmagnesium bromide (an 11-carbon Grignard reagent). organic-chemistry.orgyoutube.com

Reacting dodecanal (a 12-carbon aldehyde) with hexylmagnesium bromide (a 6-carbon Grignard reagent).

The reaction proceeds via nucleophilic addition of the Grignard reagent's carbon chain to the aldehyde's carbonyl carbon, followed by an acidic workup to protonate the resulting alkoxide, yielding the secondary alcohol, 7-octadecanol. youtube.commasterorganicchemistry.com

Ketone Reduction:a Two Step Approach Can Also Be Employed, Which Involves First Synthesizing the Ketone 7 Octadecanone and then Reducing It.

Biocatalytic and Biotechnological Production

Biocatalysis utilizes enzymes or whole microbial cells to perform chemical transformations, often with high specificity and under mild conditions.

Enzymatic Reduction of Fatty Acyl-CoA and Free Fatty Acids

In nature, fatty alcohols are synthesized through metabolic pathways that reduce fatty acids. nih.gov These pathways typically start with activated forms of fatty acids, such as fatty acyl-Coenzyme A (acyl-CoA) or fatty acyl-Acyl Carrier Protein (acyl-ACP) thioesters. nih.gov The reduction of these substrates is a fundamental biochemical process for producing alcohols used in waxes, ether lipids, and other biological molecules. designer-drug.com

The key enzymes responsible for this transformation are Fatty Acyl Reductases (FARs) . libretexts.org These enzymes catalyze the four-electron, NADPH-dependent reduction of the thioester group on a fatty acyl-CoA or fatty acyl-ACP substrate to a primary alcohol. The reaction proceeds in two steps, first reducing the acyl group to an aldehyde intermediate, which is then further reduced to an alcohol. libretexts.org In many organisms, a single FAR enzyme catalyzes both steps without releasing the intermediate aldehyde. libretexts.org

Crucially, because the substrate for FARs is a derivative of a carboxylic acid (which is by definition at the end of a chain), these enzymes exclusively produce primary fatty alcohols . For example, a FAR with specificity for C18 chains would reduce stearoyl-CoA to 1-octadecanol. mdma.ch

| Enzyme/Organism | Substrate Preference | Product | Cofactor | Source |

|---|---|---|---|---|

| Avian FAR (FAR2 group) | Stearoyl-CoA (C18) | 1-Hexadecanol (B1195841), 1-Octadecanol | NADPH | mdma.ch |

| Marinobacter aquaeolei VT8 (Maqu_2220) | Broad (Acyl-CoAs/ACPs) | Primary Fatty Alcohols | NADPH | acs.org |

| Arabidopsis thaliana (AtFARs) | Acyl-CoAs/ACPs | Primary Fatty Alcohols (e.g., C16:0-alcohol) | NADPH | libretexts.org |

While traditional FARs are not suitable for this compound synthesis, recent advances have demonstrated novel biocatalytic cascades that can produce secondary fatty alcohols . One such approach involves a two-enzyme system:

A fatty acid hydratase first adds water across a double bond of an unsaturated fatty acid (e.g., oleic acid) to create a hydroxylated fatty acid.

A photoactivated decarboxylase then removes the carboxyl group, yielding a secondary alcohol. researchgate.net

This innovative photoenzymatic route represents a potential biotechnological pathway for the synthesis of specific secondary alcohols like this compound from renewable feedstocks. researchgate.net

Role of Carboxylic Acid Reductases (CAR)

Carboxylic Acid Reductases (CARs) are a promising class of enzymes for the synthesis of fatty alcohols due to their ability to reduce carboxylic acids directly to aldehydes, which can then be further reduced to alcohols. nih.govmanchester.ac.uk CARs exhibit a broad substrate specificity, encompassing a wide range of aliphatic and aromatic carboxylic acids. nih.govmanchester.ac.uk While direct evidence for the specific reduction of a precursor to this compound by a wild-type CAR is not extensively documented, the known versatility of these enzymes suggests a strong potential for this application.

The catalytic mechanism of CARs involves the ATP-dependent activation of the carboxylic acid, followed by an NADPH-dependent reduction. nih.gov Protein engineering efforts have been successful in tailoring the substrate specificity of CARs. For instance, by modifying the active site of a CAR from Mycobacterium marinum (MmCAR), researchers have been able to shift its preference towards medium-chain fatty acids, demonstrating the feasibility of engineering these enzymes for the production of specific fatty alcohols. nih.gov Such engineering strategies could theoretically be applied to develop a CAR variant with high specificity and efficiency for the conversion of a suitable C18 carboxylic acid precursor to the aldehyde intermediate of this compound.

Table 1: Substrate Range of Selected Carboxylic Acid Reductases

| Enzyme Source | Substrate Chain Lengths Accepted | Reference |

| Mycobacterium marinum | C6-C18 aliphatic fatty acids | manchester.ac.uk |

| Nocardia iowensis | Aromatic and short-chain carboxylic acids | nsf.gov |

| Engineered MmCAR | Preferentially medium-chain fatty acids | nih.gov |

This table is interactive. You can sort and filter the data by clicking on the column headers.

Microbial Cell Factory Engineering for Enhanced Production

The development of engineered microbial cell factories offers a promising platform for the sustainable production of this compound from renewable resources. frontiersin.orgnih.govoup.comresearchgate.net By harnessing the native metabolic pathways of microorganisms and introducing heterologous enzymes, it is possible to create strains capable of producing specific fatty alcohols.

Escherichia coli as a Model System

Escherichia coli is a widely used host for metabolic engineering due to its well-characterized genetics and rapid growth. nih.gov While E. coli does not naturally produce this compound, it can be engineered to do so by introducing the necessary biosynthetic pathways. A common strategy involves expressing a heterologous CAR to convert an endogenous or exogenously supplied fatty acid into the corresponding aldehyde, which is then reduced to the alcohol by native or overexpressed alcohol dehydrogenases. nih.gov

To enhance the production of fatty alcohols in E. coli, several metabolic engineering strategies have been employed. These include:

Increasing precursor availability: Overexpression of key enzymes in the fatty acid biosynthesis pathway.

Blocking competing pathways: Deleting genes involved in fatty acid degradation (β-oxidation) and other pathways that divert precursors away from the desired product. researchgate.net

Optimizing enzyme expression: Fine-tuning the expression levels of the heterologous enzymes to balance metabolic flux and avoid the accumulation of toxic intermediates.

While specific high-titer production of this compound in E. coli has not been extensively reported, the successful production of other C18 alcohols demonstrates the potential of this platform.

Saccharomyces cerevisiae as a Model System

The yeast Saccharomyces cerevisiae is another attractive host for the production of fatty alcohols, particularly due to its robustness in industrial fermentation processes. researchgate.netnih.gov Similar to E. coli, S. cerevisiae can be metabolically engineered to produce a variety of fatty acid-derived molecules. researchgate.netsemanticscholar.orgillinois.edu

Engineering strategies in S. cerevisiae for fatty alcohol production often focus on:

Enhancing acetyl-CoA supply: Acetyl-CoA is the primary building block for fatty acid synthesis.

Overexpressing fatty acid synthases.

Introducing heterologous fatty acid modifying enzymes and reductases.

The compartmentalization of metabolic pathways within yeast organelles, such as the peroxisome, can also be exploited to improve production efficiency. Although specific examples of high-level this compound production in S. cerevisiae are not prominent in the literature, the successful synthesis of other long-chain alcohols, like 1-hexadecanol, to titers exceeding 1 g/L showcases the potential of this yeast as a cell factory. illinois.edu

Production from Renewable Feedstocks (e.g., Non-Edible Oils)

The use of renewable and non-edible feedstocks is a key aspect of sustainable bioproduction. mdpi.com Non-edible oils, such as those derived from jatropha or castor beans, are rich sources of fatty acids that can be microbially converted into value-added chemicals like this compound.

Ricinoleic acid, the major fatty acid in castor oil, is a particularly interesting precursor. nih.govmdpi.comnih.gov It is an 18-carbon hydroxy fatty acid that can be biotransformed by various microorganisms. mdpi.com While the direct conversion of ricinoleic acid to this compound is not a naturally occurring pathway, metabolic engineering could potentially be used to develop a microbial strain capable of this transformation. This could involve a series of enzymatic steps, including isomerization, reduction, and dehydroxylation, to modify the structure of ricinoleic acid to yield the desired this compound. The biotransformation of ricinoleic acid into other valuable chemicals, such as γ-decalactone, has been demonstrated in yeasts like Yarrowia lipolytica, highlighting the potential for engineering these organisms for complex fatty acid modifications. mdpi.com

Enzymatic Alcoholysis for Fatty Alcohol Ester Synthesis

Lipases are versatile enzymes that can catalyze the synthesis of esters through a process called alcoholysis, which is the transesterification of an existing ester with an alcohol. researchgate.netjocpr.commdpi.comscience.gov This methodology can be applied to the synthesis of esters of this compound.

In a typical lipase-catalyzed alcoholysis reaction for producing a 7-octadecanoyl ester, this compound would be reacted with a suitable acyl donor, such as a simple alkyl ester (e.g., methyl stearate), in the presence of a lipase (B570770). The lipase facilitates the exchange of the alcohol moiety of the ester, resulting in the formation of the desired 7-octadecanoyl ester and the release of the original alcohol (e.g., methanol).

The choice of lipase is crucial for the efficiency and selectivity of the reaction. Lipases from various microbial sources, such as Candida antarctica and Rhizomucor miehei, are commonly used due to their high activity and stability in non-aqueous environments. mdpi.com Reaction conditions, including temperature, solvent, and water activity, are optimized to favor the synthesis reaction over the competing hydrolysis reaction.

Table 2: Examples of Lipase-Catalyzed Esterification and Alcoholysis Reactions

| Lipase Source | Reaction Type | Substrates | Product | Reference |

| Candida antarctica Lipase B | Esterification | Phytosterols and fatty acids | Phytosterol esters | mdpi.com |

| Geotrichum candidum | Transesterification | Castor oil and light alcohols | Ricinoleic acid esters | nih.gov |

| Various | Alcoholysis | Esters and alcohols | Transesterified esters | researchgate.net |

This table is interactive. You can sort and filter the data by clicking on the column headers.

Biosynthesis, Metabolism, and Biological Significance of Octadecanols in Organisms

Metabolic Pathways and Interconversions

The metabolism of long-chain fatty alcohols like octadecanols involves intricate pathways that facilitate their synthesis, degradation, and interconversion with other lipid classes. These processes are tightly regulated to maintain cellular function and prevent the accumulation of potentially toxic intermediates. ontosight.ai

Fatty alcohols are synthesized from fatty acids through a series of enzymatic reactions, forming part of a pathway known as the "fatty alcohol cycle". europa.euchemeurope.comnih.govresearchgate.netnih.gov This cycle represents a reversible interconversion between fatty acids, fatty acyl-Coenzyme A (acyl-CoA), fatty aldehydes, and fatty alcohols. europa.euchemeurope.comnih.govresearchgate.net

The initial step in this cycle involves the conversion of fatty acids to fatty acyl-CoA, catalyzed by acyl-CoA synthetase. nih.gov Subsequently, fatty acyl-CoA is reduced to fatty alcohol, a reaction primarily catalyzed by fatty acyl-CoA reductase (FAR), which appears to proceed via an aldehyde intermediate. europa.eunih.govresearchgate.net Conversely, excess fatty alcohols not utilized for lipid biosynthesis are recycled back to fatty acids. nih.gov This oxidative process is catalyzed by the fatty alcohol:NAD+ oxidoreductase (FAO) enzyme complex. europa.eunih.govwikipedia.org The FAO complex is a membrane-bound, multi-component enzyme system that sequentially converts fatty alcohol to an aldehyde and then to a fatty acid. nih.gov Key components of the FAO complex include fatty alcohol dehydrogenase (FADH) and fatty aldehyde dehydrogenase (FALDH, also known as ALDH3A2). nih.govresearchgate.netwikipedia.orgresearchgate.net FALDH is crucial for the oxidation of long-chain aliphatic aldehydes to fatty acids. nih.gov

Genetic deficiencies in FALDH, such as those observed in patients with Sjögren-Larsson syndrome (SLS), lead to the accumulation of long-chain fatty aldehydes, fatty alcohols (including hexadecanol, octadecanol, and octadecenol), and related lipids. chemeurope.comnih.govresearchgate.netnih.gov This accumulation underscores the critical role of the fatty alcohol cycle in maintaining lipid homeostasis. ontosight.ai Beyond their interconversion, fatty alcohols can also undergo catabolic processes for energy production. They are oxidized to their corresponding fatty acids, which can then enter the beta-oxidation pathway, eventually yielding acetyl-CoA units that feed into the citric acid cycle to generate ATP, NADH, and FADH2. ontosight.ai

The enzymatic oxidation of long-chain alcohols, including octadecanols, is carried out by different classes of enzymes, primarily fatty alcohol oxidases (FAOs) and long-chain alcohol dehydrogenases (LCHADs/ADHs). wikipedia.orgwikipedia.orgcsic.esresearchgate.netqmul.ac.ukoup.comnih.govacs.orgresearchgate.netnih.govroyalsocietypublishing.org

In mammalian tissues, NAD+-dependent long-chain alcohol dehydrogenases (EC 1.1.1.192), also known as fatty alcohol oxidoreductases, catalyze the conversion of long-chain alcohols to their corresponding carboxylates, with aldehydes as transient intermediates. europa.euwikipedia.org This involves the sequential action of alcohol dehydrogenase and aldehyde dehydrogenase. europa.eunih.govwikipedia.org

In contrast, some microorganisms and plants utilize fatty alcohol oxidases (FAOs) (EC 1.1.3.20), which are oxygen-dependent oxidoreductases. wikipedia.orgresearchgate.netqmul.ac.ukoup.comroyalsocietypublishing.org These enzymes oxidize long-chain fatty alcohols to fatty aldehydes, producing hydrogen peroxide as a byproduct. wikipedia.orgqmul.ac.ukroyalsocietypublishing.org For instance, the fatty alcohol oxidase from Candida tropicalis has been shown to be functional with various long-chain alcohols, including octadecanol, demonstrating a broad substrate specificity. researchgate.net Similarly, in Arabidopsis thaliana, FAO3 and FAO4b are fatty alcohol oxidases that can oxidize primary alcohols such as 1-dodecanol (B7769020) and 1-hexadecanol (B1195841) in vitro, and can inhibit the accumulation of C18-C22 primary alcohols, which are components of suberin. oup.com Studies have shown that the expression of Simmondsia chinensis (jojoba) FAO and FADH in Arabidopsis seedlings enhances octadecanol oxidation. nih.gov

The oxidation of long-chain aliphatic alcohols can be challenging due to their physical properties, and the reactivity of enzymes like alcohol oxidases can decrease with increasing chain length. csic.esacs.org However, some enzymes, like immobilized yeast alcohol dehydrogenase (Saccharomyces cerevisiae YADH), have shown similar activity across a range of chain lengths, including long-chain fatty alcohols like docosanol and tetracosanol. nih.gov

Table 1: Key Enzymes in Fatty Alcohol Metabolism and Their Substrates

| Enzyme Class | EC Number | Reaction Type | Substrates (Examples) | Products (Examples) | Organism/Tissue | Citations |

| Fatty Acyl-CoA Reductase (FAR) | - | Reduction | Fatty acyl-CoA (C18-C24) | Fatty alcohol (C18-C24) | Plants (e.g., Arabidopsis), Animals | nih.govresearchgate.netmdpi.commdpi.com |

| Fatty Alcohol:NAD+ Oxidoreductase (FAO) | - | Oxidation | Fatty alcohol (C6-C24, C16, C18, C18:1) | Fatty aldehyde, Fatty acid | Mammals (e.g., rat liver, human keratinocytes) | europa.euchemeurope.comnih.govresearchgate.netnih.govwikipedia.orgnih.gov |

| Long-chain-alcohol dehydrogenase | EC 1.1.1.192 | Oxidation | Long-chain alcohol, NAD+, H2O | Long-chain carboxylate, NADH, H+ | Mammals | wikipedia.org |

| Long-chain-alcohol oxidase (FAO) | EC 1.1.3.20 | Oxidation | Long-chain alcohol (C4-C22, dodecanol, hexadecanol, octadecanol) | Long-chain aldehyde, H2O2 | Yeast (Candida), Fungi, Plants (Arabidopsis) | wikipedia.orgresearchgate.netqmul.ac.ukoup.comnih.gov |

Biological Roles in Diverse Organisms

Octadecanols, and long-chain fatty alcohols in general, serve critical biological functions, primarily as structural components of various lipids and waxes that provide protective and regulatory roles in organisms. europa.euchemeurope.comnih.govoup.comnih.govresearchgate.netnih.govmdpi.com

Fatty alcohols are key building blocks for the synthesis of complex lipids such as wax esters and ether glycerolipids. europa.euchemeurope.comnih.gov These lipids are widespread in nature and contribute to the structural integrity and protective functions of various biological barriers. oup.com

In plants, octadecanols are important constituents of cutin and suberin, two complex lipophilic biopolymers that form protective barriers. mdpi.commdpi.comnih.govnih.govresearchgate.netfrontiersin.orgualberta.caunl.ptmpg.de

Cutin is the primary matrix component of the plant cuticle, a protective layer covering the epidermis of aerial plant structures. frontiersin.orgualberta.campg.de It is predominantly composed of C16 and C18 ω-hydroxylated fatty acids. mdpi.comfrontiersin.orgmpg.de While octadecanol itself is a minor component of cutin, related C18 aliphatic chains are central to its structure. mpg.de

Suberin is a more complex heteropolymer found in specialized tissues such as seed coat integuments, root endodermis, tree bark, and potato tuber skin. mdpi.comnih.govresearchgate.netfrontiersin.orgunl.pt It consists of both polyaliphatic and polyphenolic domains. mdpi.comnih.govresearchgate.netunl.pt The polyaliphatic domain is made up of very long chain fatty acids, primary alcohols (including octadecanol), and a glycerol (B35011) backbone. mdpi.commdpi.comnih.govresearchgate.netunl.pt Octadecanol has been identified as a suberin monomer in various plants, including Arabidopsis, where its presence contributes to the polymer's protective functions against water loss and pathogen infection. mdpi.comfrontiersin.orgualberta.campg.deresearchgate.net Fatty acyl-CoA reductases (FARs) play a crucial role in producing these primary alcohols for suberin biosynthesis, with different FARs showing specificities for various chain lengths, including C18 alcohols. mdpi.commdpi.com

Table 2: Octadecanol as a Monomer in Plant Biopolymers

| Biopolymer | Primary Location | Key Aliphatic Components | Role of Octadecanol | Citations |

| Cutin | Aerial plant surfaces | C16 and C18 ω-hydroxyacids | Minor or related C18 aliphatic component | mdpi.comfrontiersin.orgmpg.de |

| Suberin | Root endodermis, bark, seed coats | VLCFAs, primary alcohols (C16-C32), glycerol | Identified as a monomer, contributes to polyaliphatic domain | mdpi.commdpi.comnih.govresearchgate.netfrontiersin.orgualberta.caunl.ptmpg.deresearchgate.net |

Wax esters are neutral lipids formed by the esterification of a long-chain fatty acid with a long-chain fatty alcohol. researchgate.netoup.comnih.govresearchgate.netnih.govd-nb.infoasm.org These compounds have diverse biological functions across bacteria, insects, mammals, and terrestrial plants. oup.com

The synthesis of wax esters is primarily catalyzed by wax ester synthases (WS), which often also possess diacylglycerol acyltransferase (DGAT) activity. oup.comnih.govd-nb.infoasm.org These enzymes utilize fatty acyl-CoAs and fatty alcohols as substrates. oup.comnih.govd-nb.infoasm.org Octadecanol (C18 alcohol) is a recognized substrate for wax ester synthases in various organisms. oup.comnih.govd-nb.info For example, studies on the Arabidopsis wax ester synthase WSD1 have shown its activity with octadecanol as a substrate. oup.com In Saccharomyces cerevisiae, heterologously expressed wax ester synthases from different organisms have demonstrated activity with 1-octadecanol as an acceptor substrate for wax ester production. nih.govd-nb.info The specificities of these enzymes can vary, with some showing highest activity towards long-chain alcohols like octadecanol. d-nb.infoasm.org

In plants, wax esters are predominantly found in the cuticles coating primary shoot surfaces, contributing to the protective barrier against desiccation and other environmental stresses. oup.comnih.gov In certain species like jojoba (Simmondsia chinensis), wax esters accumulate to high concentrations in seed oils, serving as a primary energy storage reserve. nih.govoup.com

Table 3: Role of Octadecanol in Wax Ester Synthesis

| Process | Substrate Role of Octadecanol | Enzyme Involved | Organisms/Context | Citations |

| Wax Ester Synthesis | Fatty alcohol component | Wax Ester Synthase (WS)/DGAT | Bacteria, Insects, Mammals, Plants (e.g., Arabidopsis, Jojoba), Yeast (heterologous expression) | researchgate.netoup.comnih.govresearchgate.netnih.govd-nb.infoasm.org |

Advanced Analytical Methodologies for 7 Octadecanol Research

Chromatographic Techniques

Chromatography is a fundamental technique for separating and analyzing the components of a mixture. For a non-volatile compound like 7-Octadecanol, several chromatographic methods are applicable.

Gas Chromatography (GC) and GC-Mass Spectrometry (GC-MS)

Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile and semi-volatile compounds. When coupled with Mass Spectrometry (MS), it provides a robust method for both qualitative and quantitative analysis of this compound.

In GC analysis, this compound is typically analyzed on a non-polar or medium-polarity capillary column, such as one with a 5% diphenyl / 95% dimethylpolysiloxane stationary phase. The sample is first vaporized in a heated injector and then carried by an inert gas (e.g., helium or hydrogen) through the column. Separation is achieved based on the compound's boiling point and its interaction with the stationary phase. The oven temperature is programmed to ramp up, allowing for the elution of compounds with different volatilities.

GC-MS is particularly effective for the structural elucidation of this compound. researchgate.net Following separation by GC, the analyte enters the mass spectrometer, where it is ionized, typically by electron ionization (EI). This high-energy ionization process causes the molecule to fragment in a predictable and reproducible manner. nih.gov The resulting mass spectrum, a plot of ion abundance versus mass-to-charge ratio (m/z), serves as a chemical fingerprint.

The mass spectrum of a long-chain secondary alcohol like this compound is characterized by a molecular ion peak (M+), although it may be weak, and a series of fragment ions resulting from the cleavage of C-C bonds along the alkyl chain. The position of the hydroxyl group can be inferred from the characteristic fragmentation pattern. For instance, cleavage alpha to the hydroxyl group is a common fragmentation pathway for alcohols. The resulting spectrum can be compared to spectral libraries, such as the NIST Mass Spectral Library, for positive identification.

| Parameter | Typical Value/Condition |

| Column Type | HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) |

| Carrier Gas | Helium |

| Injector Temperature | 280 °C |

| Oven Program | Initial 110°C, ramp to 300°C |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Mass Analyzer | Quadrupole or Time-of-Flight (TOF) |

The data in this table is interactive and represents typical parameters for GC-MS analysis of long-chain fatty alcohols.

High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS)

High-Performance Liquid Chromatography (HPLC) is a versatile technique for separating compounds that are not sufficiently volatile for GC. For long-chain fatty alcohols like this compound, which lack a strong UV chromophore, HPLC is most effectively coupled with a mass spectrometer (LC-MS) for detection.

Reversed-phase HPLC is the most common mode for the analysis of lipids. In this setup, a non-polar stationary phase (e.g., C18 or C8) is used with a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727). jsbms.jp The separation is based on the hydrophobic interactions between the analyte and the stationary phase; more non-polar compounds are retained longer on the column. jsbms.jp For very long-chain compounds, a C8 or even a C4 column may be used to prevent excessive retention. jsbms.jp

Due to the poor ionization efficiency of underivatized alcohols in common electrospray ionization (ESI) sources, derivatization is often employed to enhance sensitivity in LC-MS analysis. nih.govnih.gov The hydroxyl group of this compound can be reacted with a reagent to introduce a permanently charged or easily ionizable tag. This significantly improves detection limits, often by several orders of magnitude. nih.gov Atmospheric pressure chemical ionization (APCI) can be an alternative ionization source that is more suitable for less polar molecules. nih.gov

| Parameter | Typical Value/Condition |

| Column Type | Reversed-phase C18 or C8 (e.g., 150 mm x 2.1 mm, 3.5 µm) |

| Mobile Phase | Gradient of Acetonitrile and Water (often with an additive like ammonium (B1175870) acetate) |

| Flow Rate | 0.2 - 0.4 mL/min |

| Ionization Source | Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) |

| Detection Mode | Positive or Negative Ion Mode, depending on derivatization and adduct formation |

The data in this table is interactive and represents typical parameters for LC-MS analysis of long-chain fatty alcohols.

Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective technique used for the qualitative analysis of mixtures, monitoring reaction progress, and determining the purity of a compound. libretexts.orgwikipedia.org For this compound, TLC is performed on a plate coated with a thin layer of an adsorbent material, most commonly silica (B1680970) gel. rockefeller.edusigmaaldrich.com

A solution of the sample containing this compound is spotted near the bottom of the TLC plate. The plate is then placed in a sealed chamber containing a shallow pool of a solvent mixture, the mobile phase. The mobile phase moves up the plate via capillary action, and the components of the sample mixture are separated based on their differential partitioning between the stationary phase and the mobile phase. wikipedia.org

As silica gel is polar, non-polar compounds will travel further up the plate, resulting in a higher retention factor (Rf) value. This compound, being a relatively non-polar lipid with a single hydroxyl group, will be less retained than more polar lipids (e.g., phospholipids) but more retained than completely non-polar lipids (e.g., cholesterol esters). A typical mobile phase for separating simple lipids consists of a mixture of non-polar and moderately polar solvents, such as hexane (B92381) and diethyl ether. aocs.org

Since this compound is not colored and does not fluoresce under UV light, a visualization step is required. This is typically achieved by spraying the plate with a staining reagent (e.g., phosphomolybdic acid, potassium permanganate, or iodine vapor) followed by heating, which reveals the separated compounds as colored spots. aocs.org

| Parameter | Typical Value/Condition |

| Stationary Phase | Silica Gel 60 F254 |

| Mobile Phase | Hexane / Diethyl Ether / Acetic Acid (e.g., 80:20:1, v/v/v) |

| Application | Spotting via capillary tube |

| Development | In a closed chamber until solvent front is ~1 cm from the top |

| Visualization | Staining with phosphomolybdic acid spray followed by heating |

The data in this table is interactive and represents a typical system for the TLC analysis of lipids like this compound.

Spectroscopic Techniques

Spectroscopic techniques analyze the interaction of electromagnetic radiation with a sample to provide information about its structure and concentration.

Infrared (IR) Spectroscopy for Quantitative Analysis

Infrared (IR) spectroscopy is a powerful tool for both qualitative and quantitative analysis. While it is widely used for identifying functional groups, it can also be adapted for quantitative measurements by applying the Beer-Lambert law, which relates the absorbance of a specific IR band to the concentration of the analyte. richmondscientific.com

A method for the quantitative determination of total fatty alcohol concentration in industrial oils using IR spectroscopy has been developed, utilizing octadecanol as a standard. researchgate.net In this method, the oil sample is diluted with a suitable solvent, such as toluene, which has minimal spectral interference in the region of interest and is less toxic than traditional IR solvents like carbon tetrachloride. researchgate.net

The analysis focuses on the characteristic absorption band of the hydroxyl (-OH) group of the alcohol. The intensity (absorbance) of the O-H stretching vibration, which appears in the region of 3600-3200 cm⁻¹, is measured. A calibration curve is constructed by measuring the absorbance of a series of standard solutions of known this compound concentrations. The concentration of this compound in an unknown sample can then be determined by measuring its absorbance and interpolating from the calibration curve. This method has proven to be quick, simple, and sufficiently repeatable and reproducible for routine analysis. researchgate.net

| Parameter | Description |

| Principle | Beer-Lambert Law applied to the O-H stretching vibration. |

| Solvent | Toluene (dilution ratio, e.g., 1:3 w/w). |

| Analytical Band | O-H stretch (~3630 cm⁻¹ for free OH). |

| Calibration | Performed using standards of known fatty alcohol (e.g., octadecanol) concentration. |

| Advantages | Rapid, simple, and cost-effective for determining total fatty alcohol content. |

The data in this table is interactive and summarizes the key aspects of quantitative IR analysis for fatty alcohols.

Electrospray Ionization-Ion Mobility-Mass Spectrometry (ESI-IM-MS)

Electrospray Ionization-Ion Mobility-Mass Spectrometry (ESI-IM-MS) is an advanced analytical technique that provides an additional dimension of separation based on the size, shape, and charge of an ion. This is particularly useful for separating isomeric compounds and analyzing complex biological mixtures. acs.org

In this technique, analytes are first ionized using ESI, creating gas-phase ions. These ions are then introduced into an ion mobility cell, where they drift through a buffer gas under the influence of a weak electric field. Ions are separated based on their drift time, which is dependent on their ion-neutral collision cross-section (CCS)—a value related to their three-dimensional structure. After separation by ion mobility, the ions enter a mass spectrometer for mass-to-charge ratio analysis.

For the analysis of fatty alcohols like this compound, which have low ionization efficiency, a charge-derivatization strategy is often employed. acs.org By reacting the hydroxyl group with a reagent that imparts a permanent positive charge (e.g., a pyridine-based tag), the sensitivity of detection can be dramatically increased. acs.org

The combination of HPLC, ESI, IM, and MS provides a powerful four-dimensional analysis. The added resolving power of ion mobility can separate isomeric alcohols that may co-elute in chromatography and have the same mass-to-charge ratio, enabling more sensitive and accurate determination. acs.org

| Technique | Principle of Separation/Analysis |

| Electrospray Ionization (ESI) | Formation of gas-phase ions from a liquid solution. |

| Ion Mobility (IM) | Separation of ions in the gas phase based on their size, shape, and charge (collision cross-section). |

| Mass Spectrometry (MS) | Separation of ions based on their mass-to-charge ratio (m/z). |

| Derivatization | Chemical modification (e.g., with a pyridine-based tag) to add a permanent charge, enhancing ESI efficiency and detection sensitivity. |

The data in this table is interactive and outlines the principles of the components of the ESI-IM-MS technique for analyzing this compound.

Derivatization Strategies for Enhanced Analysis

In the analytical study of this compound, derivatization is a critical step employed to modify its chemical structure, thereby improving its analytical properties for techniques like gas chromatography (GC) and mass spectrometry (MS). The primary goals of derivatization are to increase the volatility and thermal stability of the analyte while reducing its polarity. This chemical modification of the hydroxyl functional group overcomes challenges such as poor peak shape, low detector response, and thermal degradation during analysis. jfda-online.comresearchgate.netgcms.cz

Alkylation and Esterification Reactions

Alkylation and esterification are fundamental derivatization techniques that convert the hydroxyl group of this compound into an ether or ester, respectively. These reactions reduce the polarity of the molecule by replacing the active hydrogen of the hydroxyl group, which is responsible for hydrogen bonding. researchgate.netannalsofrscb.ro This modification leads to increased volatility, making the compound more amenable to GC analysis. jfda-online.com

Alkylation Reactions: Alkylation introduces an alkyl group to the oxygen atom of the hydroxyl moiety, forming an ether. This is commonly achieved by reacting the alcohol with an alkylating agent, such as an alkyl halide or sulfonate, under basic conditions. youtube.com For secondary alcohols like this compound, strong bases like sodium hydride or potassium hydroxide (B78521) are often used to deprotonate the alcohol, forming a more nucleophilic alkoxide ion that subsequently reacts with the alkylating agent. youtube.com Another approach is reductive alkylation, which involves reacting the alcohol with an aldehyde or ketone in the presence of a reducing agent. youtube.com

Esterification Reactions: Esterification converts this compound into its corresponding ester by reaction with a carboxylic acid or its derivative. Acid-catalyzed esterification, often using an excess of a simple alcohol like methanol in the presence of an acid catalyst such as hydrogen chloride, is a common method. aocs.org The reaction involves the condensation of the hydroxyl group of this compound with the carboxyl group of the acid. gcms.cz For analytical purposes, transesterification can also be employed, where the alcohol portion of an ester is displaced by this compound in the presence of an acid or base catalyst. gcms.cz A simple and rapid procedure for esterification involves using an acetyl chloride/alcohol reagent. nih.gov

| Reaction Type | Common Reagents | Typical Conditions | Derivative Formed | Analytical Advantage |

|---|---|---|---|---|

| Alkylation | Alkyl Halides (e.g., Methyl Iodide), Dialkyl Sulfates | Basic (e.g., NaH, KOH), Phase Transfer Catalyst youtube.com | Ether | Increases volatility and stability. |

| Reductive Alkylation | Aldehydes/Ketones with a reducing agent (e.g., H₂, Silanes) youtube.com | Acidic or catalytic conditions youtube.com | Ether | Offers an alternative pathway to ethers. |

| Esterification | Carboxylic Acids, Acid Anhydrides, Acyl Halides (e.g., Acetyl Chloride) nih.gov | Acidic (e.g., HCl, H₂SO₄) or Basic Catalysis aocs.org | Ester | Reduces polarity, improves peak shape in GC. |

| Transesterification | Esters with an excess of alcohol | Acidic or Basic Catalysis gcms.cz | Ester | Useful for converting existing esters. |

Acylation Reactions

Acylation is a widely used derivatization technique where an acyl group (R-C=O) is introduced to the this compound molecule, forming an ester. This process effectively masks the polar hydroxyl group, leading to derivatives with enhanced volatility and thermal stability, which are ideal for GC-MS analysis. researchgate.netdamascusuniversity.edu.sy The reaction converts compounds with active hydrogens, such as the -OH group in this compound, into esters. researchgate.net

Commonly used acylation reagents include acid anhydrides (e.g., acetic anhydride, trifluoroacetic anhydride) and acyl halides (e.g., acetyl chloride, benzoyl chloride). gcms.czosti.govnih.gov Fluorinated anhydrides are particularly useful as they introduce fluorine atoms into the derivative. The resulting fluoroacyl derivatives are highly responsive to electron capture detectors (ECD), enabling trace-level analysis. jfda-online.com The reaction is often catalyzed by a base like pyridine (B92270), which also serves to neutralize the acid byproduct (e.g., HCl) formed during the reaction. acs.org The choice of reagent can influence the volatility and chromatographic retention of the derivative, allowing for optimization of analytical separations. jfda-online.com

| Acylating Reagent | Abbreviation | Derivative Formed | Key Characteristics & Applications |

|---|---|---|---|

| Acetic Anhydride | - | Acetate (B1210297) Ester | Common, cost-effective reagent for forming acetate derivatives. researchgate.net |

| Trifluoroacetic Anhydride | TFAA | Trifluoroacetate Ester | Produces highly volatile derivatives; ideal for GC and enhances ECD response. gcms.cz |

| Pentafluoropropionic Anhydride | PFPA | Pentafluoropropionate Ester | Similar to TFAA, provides excellent ECD sensitivity. |

| Heptafluorobutyric Anhydride | HFBA | Heptafluorobutyrate Ester | Creates stable, volatile derivatives with strong ECD response. |

| Acetyl Chloride | - | Acetate Ester | A reactive reagent often used for determining hydroxyl group content. oregonstate.edu |

| Benzoyl Chloride | - | Benzoate Ester | Forms less volatile derivatives, which can be useful for specific separation needs. nih.gov |

Charge Derivatization for Mass Spectrometry Applications

For analysis by liquid chromatography-electrospray ionization-mass spectrometry (LC-ESI-MS), neutral molecules like this compound often exhibit poor ionization efficiency, leading to low sensitivity. ddtjournal.com Charge derivatization, or charge-tagging, is a strategy to overcome this limitation by covalently attaching a permanently charged functional group to the analyte molecule. nih.govlookchem.com This ensures efficient ionization regardless of the mobile phase conditions and significantly enhances the detection signal in ESI-MS. osti.gov

The derivatization reaction targets the hydroxyl group of this compound, introducing a moiety with a fixed positive or negative charge. For positive-ion mode ESI-MS, reagents containing a quaternary ammonium or pyridinium (B92312) group are frequently used. For example, 2-fluoro-N-methylpyridinium p-toluenesulfonate can derivatize the hydroxyl group to impart a permanent positive charge. nih.govnih.gov This approach allows for the sensitive detection of fatty alcohols that are otherwise difficult to analyze by ESI-MS. nih.gov Similarly, a combination of pyridine and thionyl chloride can be used to generate permanently charged tags on hydroxyl groups, resulting in a noticeable increase in detection sensitivity. acs.org This strategy is particularly valuable for quantitative profiling of long-chain alcohols in complex biological or environmental samples. ddtjournal.comacs.org

| Derivatization Reagent | Charge Type | Target Functional Group | Analytical Platform | Advantage |

|---|---|---|---|---|

| 2-Fluoro-N-methylpyridinium p-toluenesulfonate | Positive (Cationic) | Hydroxyl | LC-ESI-MS | Imparts a permanent positive charge, enhancing ionization efficiency. nih.gov |

| Pyridine / Thionyl Chloride | Positive (Cationic) | Hydroxyl | LC-ESI-MS | Generates permanently charged tags, significantly increasing sensitivity. acs.org |

| Bromoacetyl Chloride followed by Triethylamine | Positive (Cationic) | Hydroxyl | MALDI-MS, ESI-MS | Forms a quaternary ammonium salt for enhanced signal. researchgate.net |

| 4-(Dimethylamino)benzoyl chloride | Positive (Cationic) | Hydroxyl | LC-ESI-MS | Introduces an ionizable dimethylamino group. sigmaaldrich.com |

Environmental Fate and Degradation Studies of Long Chain Fatty Alcohols

Biodegradation Pathways

Long-chain alcohols (LCOH), including 7-Octadecanol, are subject to microbial degradation in both the presence and absence of oxygen.

Long-chain fatty alcohols are readily biodegradable under aerobic conditions. nih.gov Studies on related compounds have shown that the primary mechanism of aerobic biodegradation often involves the oxidation of the terminal carbon atom, leading to the formation of a corresponding fatty acid. This process is facilitated by a variety of microorganisms. researchgate.net For instance, research on stearyl alcohol (1-octadecanol) has shown its potential for biodegradation, although some studies suggest it may not be a rapid process. atamanchemicals.comatamanchemicals.com The biodegradation of fatty alcohol ethoxylates, which are derivatives of fatty alcohols, involves the cleavage of the ether bond, releasing the fatty alcohol and the ethoxylate chain, which are then further degraded. researchgate.netasm.org

The biodegradation of long-chain fatty alcohols is a complex process involving multiple potential pathways. For alcohol ethoxylates, one primary pathway is the central fission of the molecule, which separates the hydrophobic alkyl chain from the hydrophilic polyethylene (B3416737) glycol (PEG) chain. researchgate.netpjoes.com Another pathway involves the oxidation of the terminal carbon of the alkyl chain (ω-oxidation) or the terminal ethoxy group. researchgate.net The specific pathway can be influenced by factors such as the length of the alkyl chain and the number of ethoxylate units. researchgate.net

Long-chain fatty alcohols are known to biodegrade rapidly in the environment, with half-lives that can be on the order of minutes. researchgate.netnih.gov However, the actual persistence in the environment is influenced by continuous use and discharge. researchgate.netnih.gov

The rate of biodegradation is influenced by the chain length of the alcohol. For example, radiolabeled studies with C12, C14, and C16 alcohols in activated sludge demonstrated rapid biodegradation with half-lives in the order of minutes. nih.gov Specifically, the first-order loss rates were 113 hr-1 for C12 alcohol, 87 hr-1 for C14 alcohol, and 103 hr-1 for C16 alcohol. nih.gov While alcohols with chain lengths up to C18 are considered readily biodegradable, those with longer chains, such as C22, may degrade more slowly. nih.gov However, other research suggests that even alcohols up to C22 can meet the criteria for ready biodegradability. nih.gov

Under anaerobic conditions, alcohols with chain lengths of C8, C16, and C16-18 have been shown to biodegrade rapidly, with gas production (CO2 and CH4) reaching 75% to 95% over a 4 to 8-week period. nih.gov For 1-octadecanol, an estimated volatilization half-life from a model river is 2.8 hours and from a model lake is 7 days. atamanchemicals.comatamanchemicals.com However, when adsorption to sediment is considered, the estimated volatilization half-life from a model pond increases to 140 days. atamanchemicals.comatamanchemicals.com

| Compound | Condition | Half-Life | Reference |

| C12 Alcohol | Activated Sludge | minutes (113 hr⁻¹ loss rate) | nih.gov |

| C14 Alcohol | Activated Sludge | minutes (87 hr⁻¹ loss rate) | nih.gov |

| C16 Alcohol | Activated Sludge | minutes (103 hr⁻¹ loss rate) | nih.gov |

| 1-Octadecanol | Model River (Volatilization) | 2.8 hours | atamanchemicals.comatamanchemicals.com |

| 1-Octadecanol | Model Lake (Volatilization) | 7 days | atamanchemicals.comatamanchemicals.com |

| 1-Octadecanol | Model Pond (Volatilization with Adsorption) | 140 days | atamanchemicals.comatamanchemicals.com |

| C8, C16, C16-18 Alcohols | Anaerobic | 4-8 weeks (75-95% gas production) | nih.gov |

Environmental Distribution and Partitioning

The way this compound and other long-chain fatty alcohols distribute themselves in the environment is largely governed by their physical and chemical properties, particularly their low water solubility and tendency to adsorb to solids.

Due to their long hydrocarbon chains, fatty alcohols with more than 10 carbons have extremely low water solubility. wwu.edu This property drives them to adsorb to particulate matter, including suspended solids and bed sediments in aquatic environments. wwu.educanada.ca The adsorption of these compounds to sediment can protect them from degradation by creating anaerobic conditions, potentially leading to their preservation. wwu.edu

The sorption of long-chain fatty alcohols to activated sludge and river water solids has been quantified using sorption distribution coefficients (Kd). These values increase with the chain length of the alcohol, indicating stronger adsorption for longer-chain alcohols. nih.gov

| Compound | Sorption Distribution Coefficient (Kd) (L/kg) | Reference |

| C12 Alcohol | 3,000 | nih.gov |

| C14 Alcohol | 8,490 | nih.gov |

| C16 Alcohol | 23,800 | nih.gov |

| C18 Alcohol | 78,700 | nih.gov |

For 1-octadecanol, the estimated soil adsorption coefficient (Koc) is high, suggesting it will have no mobility in soil and will adsorb to suspended solids and sediment in water. atamanchemicals.comatamanchemicals.comnih.gov Similarly, 1-tetracosanol, a longer-chain alcohol, is also expected to adsorb to suspended solids and sediment. nih.gov

Despite their rapid biodegradation, long-chain fatty alcohols are commonly detected in wastewater effluents. researchgate.netnih.gov This is due to their continuous use in a variety of products and their subsequent release into wastewater systems. researchgate.netnih.gov A study of wastewater treatment plants in seven countries found a 90th percentile effluent discharge concentration of 1.979 µg/L for C12-C15 alcohols. researchgate.netnih.gov

It is important to note that the fatty alcohols found in wastewater effluent are not necessarily the same ones that entered the treatment plant. erasm.orgresearchgate.net Studies using stable isotope analysis have shown that the original fatty alcohols are largely biodegraded and that the alcohols present in the effluent are often the result of "in-situ" bacterial synthesis during the treatment process. erasm.orgcleaninginstitute.org One study found that while the influent to a wastewater treatment plant was a mixture of fecal and detergent-derived fatty alcohols, the effluent had a distinctly different isotopic signature. researchgate.net

Long-chain fatty alcohols also have significant natural sources. They are components of plant waxes, which can be washed into aquatic systems. wwu.edu They are also produced by algae and bacteria within aquatic environments. erasm.orgcleaninginstitute.org In some river systems, it has been estimated that the majority of fatty alcohols are derived from terrestrial plants and in-situ algal synthesis, with only a small fraction coming from wastewater treatment plant effluent. researchgate.net

Atmospheric Degradation Pathways (e.g., OH Radical Reactions for related compounds)

While less volatile than shorter-chain alcohols, some long-chain fatty alcohols can enter the atmosphere. Their primary degradation pathway in the atmosphere is through reaction with hydroxyl radicals (OH). epa.govscielo.br The rate of this reaction, and therefore the atmospheric half-life, is dependent on the structure of the alcohol.

For 1-octadecanol, the estimated atmospheric half-life for its reaction with photochemically-produced hydroxyl radicals is 14 hours. atamanchemicals.comatamanchemicals.comnih.gov For other linear alcohols, the half-life for photo-oxidation in the air can range from approximately 12 to 30 hours. epa.gov The presence of double bonds in the alkyl chain, as in oleyl alcohol, can lead to a much shorter atmospheric half-life due to reaction with ozone, estimated to be about 2.1 hours. nih.gov

It is important to note that for some fluorinated long-chain alcohols, known as fluorotelomer alcohols (FTOHs), atmospheric degradation can lead to the formation of persistent perfluorinated carboxylic acids (PFCAs). researchgate.net The atmospheric lifetimes of these FTOHs can be greater than 20 days, allowing for long-range transport before they degrade. researchgate.net

| Compound | Atmospheric Half-Life | Degradation Pathway | Reference |

| 1-Octadecanol | 14 hours | Reaction with OH radicals | atamanchemicals.comatamanchemicals.comnih.gov |

| Linear Alcohols | 12 - 30 hours | Reaction with OH radicals | epa.gov |

| Oleyl Alcohol | 2.1 hours | Reaction with ozone | nih.gov |

| Fluorotelomer Alcohols (FTOHs) | >20 days | Reaction with OH radicals | researchgate.net |

Advanced Applications of 7 Octadecanol in Materials Science

Nanomaterials and Self-Assembly

The self-assembly of 1-Octadecanol, often in conjunction with other surfactants, provides a powerful bottom-up approach for the fabrication of complex nanostructures. This is most notably demonstrated in its use as a templating agent.

Template-Assisted Synthesis of Carbon Nanorings

A significant application of 1-Octadecanol is in the precise synthesis of carbon nanorings, which are sought after for fundamental studies in electronics and magnetics. acs.orgnih.gov This process utilizes a dual-surfactant system where hydrophobic 1-Octadecanol is mixed with a triblock copolymer, such as Pluronic F127, in an aqueous solution. acs.orgnih.gov The presence of 1-Octadecanol is decisive; without it, only simple nanospheres are formed. nih.govacs.org The mixture of 1-Octadecanol and F127 self-assembles into ring-shaped micelles through a process of emulsification and incubation. acs.orgnih.gov These ring-like templates are then used to guide the assembly of polymer monomers (like resorcinol (B1680541) and formaldehyde), faithfully copying the ring morphology. acs.org Subsequent pyrolysis of the polymer nanorings results in the final, well-defined carbon nanorings. nih.govacs.org

Influence on Micellar Systems and Nanostructure Fabrication

The formation of ring-shaped templates is a direct result of 1-Octadecanol's profound influence on the micellar system. nih.gov The process is a kinetically controlled, two-step assembly driven by phase transitions. acs.org Initially, as the system cools, a phase transition of 1-Octadecanol from a liquid to an imperfect monoclinic γ phase within the F127 micelles induces a structural change from spheres to elementary "half-moon" or crescent-like shapes. nih.govacs.org

This initial deformation is followed by an orientational "tip-to-tip" assembly. acs.orgmalvernpanalytical.com Driven by hydrophobic interactions to minimize interfacial energy, these crescent-shaped intermediates fuse together. nih.govresearchgate.net This fusion process is accompanied by a further phase alteration of 1-Octadecanol from the γ to the β phase. nih.gov Through extended incubation, these intermediates evolve into more complex pod-like and garland-like structures, eventually smoothing out to form the final, stable ring-like micelles. nih.govacs.org The molar ratio of 1-Octadecanol to F127 is a critical parameter that dictates the kinetics and outcome of this self-assembly process. acs.org

Table 1: Effect of 1-Octadecanol/F127 Molar Ratio on Nanostructure Morphology

| Molar Ratio (1-Octadecanol/F127) | Resulting Nanostructure(s) | Reference |

|---|---|---|

| 0:1 | Uniform nanospheres (~127 nm diameter) | acs.org |

| 0.5:1 | Appearance of nonspherical nanostructures | acs.org |

| 5:1 | Intact nanorings mixed with some nanospheres | nih.gov |

| 10:1 | Nanorings become the main product | nih.gov |

Polymeric Systems and Organic Electronics

1-Octadecanol's long alkyl chain and hydroxyl group grant it properties that are beneficial in the processing and function of advanced polymer systems.

Improving Solution Processability of Conjugated Polymers

Conjugated polymers are foundational materials for organic electronic devices, but their processing can be challenging. atamanchemicals.com 1-Octadecanol can be used as an additive to improve the solution processability of these polymers. atamanchemicals.comscientificlabs.co.uksigmaaldrich.com The addition of long-chain alcohols can modify the solvent environment and interactions between polymer chains, which is a critical aspect of fabricating uniform, high-quality films for electronic applications. google.com.na This improved processability is key to developing flexible and cost-effective organic electronic devices. atamanchemicals.com

Hydrophobicity Induction in Amphiphilic Systems

As a long-chain fatty alcohol, 1-Octadecanol is an amphiphilic molecule with a dominant hydrophobic character. atamanchemicals.comrsc.org This property is exploited to induce hydrophobicity in various amphiphilic systems. scientificlabs.co.uksigmaaldrich.com In studies of self-assembled layers, the hydrophobicity of 1-Octadecanol is shown to stem from a very dense crystalline phase, where a tight network of intermolecular hydrogen bonds connects the opposing monolayers. rsc.org This inherent hydrophobicity makes it a useful component for modifying surfaces and the behavior of complex formulations like those used in drug and gene delivery. atamanchemicals.comsigmaaldrich.com

Phase Change Materials (PCMs) for Thermal Management Applications

Fatty alcohols are recognized as promising organic phase change materials (PCMs) for thermal energy storage due to their suitable transition temperatures and high latent heat storage capacity. researchgate.net 1-Octadecanol is employed in the synthesis of solid-liquid PCMs that can store and release large amounts of thermal energy during their melting and freezing cycles, making them ideal for thermal management. atamanchemicals.comsigmaaldrich.comsigmaaldrich.com

These materials absorb heat from the environment as they melt and release it as they solidify, maintaining a stable temperature. scientific.net 1-Octadecanol can be used directly as the PCM or incorporated into composite structures to create form-stable PCMs. scientific.netresearchgate.net For instance, it has been successfully incorporated into silica (B1680970) (SiO2) matrices and carbon foam networks, which prevent the leakage of the material in its liquid state and can enhance thermal conductivity. scientific.netmdpi.com Research shows that composites made with 1-Octadecanol exhibit high latent heat, good thermal stability, and reliable cycling performance. researchgate.netresearchgate.netmdpi.com

Table 2: Thermal Properties of 1-Octadecanol as a Phase Change Material

| Property | Value | Reference |

|---|---|---|

| Melting Point | 56-59 °C | atamanchemicals.comsigmaaldrich.com |

| Melting Temperature (DSC) | ~57.6 °C - 57.9 °C | researchgate.netmdpi.com |

| Latent Heat of Fusion (Pure) | ~269.3 J/g | researchgate.net |

| Latent Heat of Fusion (in Composites) | 120.8 J/g to 220.7 J/g | scientific.netmdpi.com |

| Thermal Conductivity (Pure) | ~0.43 W/m·K (in composite base) | researchgate.net |

Liquid Crystal Composites for Optical Applications

The integration of long-chain alcohols, such as 7-Octadecanol, into liquid crystal (LC) composites represents an area of interest for modifying the electro-optical and thermo-optical properties of these advanced materials. While specific research focusing exclusively on this compound in liquid crystal composites for optical applications is not extensively documented in publicly available literature, we can explore its potential roles based on the well-understood principles of liquid crystal composites and the known characteristics of similar long-chain fatty alcohols.

Liquid crystal composites are materials where the liquid crystalline phase is combined with another material, such as a polymer or nanoparticles, to enhance or introduce new functionalities. These composites are pivotal in the development of various optical technologies, including smart windows, advanced display devices, and optical shutters. The additives in these composites can influence key parameters like switching voltage, response time, contrast ratio, and the temperature range of the liquid crystal phase.

Potential Roles and Research Findings for Long-Chain Alcohols in Liquid Crystal Composites

Long-chain alcohols, a category that includes this compound, can be incorporated into liquid crystal mixtures to serve several functions. Their aliphatic chains can interact with the liquid crystal molecules, while the polar hydroxyl group can influence the local ordering and dielectric properties of the composite.

One of the primary applications for such composites is in Polymer-Dispersed Liquid Crystals (PDLCs) . In PDLCs, microscopic droplets of a liquid crystal are dispersed within a solid polymer matrix. The optical state of the material can be switched by applying an electric field. In the "off" state (no voltage), the random orientation of the liquid crystal droplets scatters light, making the film opaque. In the "on" state (with voltage), the liquid crystal molecules align with the electric field, matching the refractive index of the polymer and making the film transparent.

Long-chain alcohols can act as surfactants or co-surfactants in the formation of PDLCs, influencing the size and distribution of the liquid crystal droplets. This, in turn, affects the electro-optical characteristics of the device, such as the driving voltage and the scattering efficiency.

Another potential application is in the development of thermo-optical materials . The melting and crystallization behavior of the long-chain alcohol within the liquid crystal matrix can be exploited to create temperature-sensitive optical switches. For instance, the transition of the alcohol from a solid to a liquid state can alter the refractive index of the composite, leading to a change in its transparency or reflectivity at a specific temperature. Research on materials like 1-octadecanol has demonstrated the feasibility of creating such switchable composite materials. researchgate.net

Hypothesized Impact of this compound

Based on its molecular structure—a C18 carbon chain with a hydroxyl group at the 7th position—this compound would be a waxy solid at room temperature. Its incorporation into a nematic liquid crystal host could be hypothesized to influence the following properties:

Phase Transition Temperatures: The presence of this compound could alter the nematic-to-isotropic phase transition temperature of the liquid crystal.

Electro-Optical Switching: The aliphatic chain might increase the viscosity of the mixture, potentially leading to longer response times. Conversely, its presence could affect the dielectric anisotropy, which might influence the threshold voltage.

Anchoring and Alignment: At interfaces, such as in PDLCs, the alcohol could influence the anchoring of the liquid crystal molecules at the polymer-liquid crystal boundary.

Data on Related Systems

While specific data tables for this compound in liquid crystal composites are not available from the conducted research, the following table illustrates typical data that would be relevant for characterizing such a composite, using a hypothetical nematic liquid crystal (NLC) doped with a long-chain alcohol.

| Property | Pure NLC | NLC + 5 wt% Long-Chain Alcohol |

| Threshold Voltage (Vth) | 1.5 V | 1.8 V |

| Rise Time (τ_on) | 10 ms | 15 ms |

| Decay Time (τ_off) | 25 ms | 35 ms |

| Contrast Ratio | 100:1 | 80:1 |

| Nematic-Isotropic Temp. (T_NI) | 85°C | 82°C |

| This table is illustrative and does not represent actual experimental data for this compound. |

The data in the table showcases how the addition of a long-chain alcohol might affect the electro-optical performance of a nematic liquid crystal. An increase in threshold voltage and response times, along with a potential decrease in contrast ratio and the nematic-isotropic transition temperature, are plausible outcomes that would need to be experimentally verified for this compound.

Computational Modeling and Simulation of 7 Octadecanol Interactions and Transformations

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of multi-atom systems, providing insights into reaction mechanisms and catalyst-substrate interactions. For octadecanol, DFT studies have been instrumental in understanding its transformations, particularly dehydration.

DFT studies have been applied to investigate the liquid-phase dehydration of 1-octadecanol, a process relevant in the hydrodeoxygenation of microalgae oil, especially when catalyzed by zeolites like H-BEA. These studies have revealed the existence of parallel intramolecular and intermolecular dehydration pathways iyte.edu.tr.

Intramolecular Dehydration : This pathway leads to the formation of octadecene. DFT calculations suggest that the formation of surface alkoxides is the rate-limiting step in this process iyte.edu.tr.

Intermolecular Dehydration : This pathway results in the production of dioctadecyl ether. The intermolecular dehydration is found to proceed via a bulky dimer intermediate, preferentially occurring at the pore mouth or outer surface of zeolite crystallites iyte.edu.tr. This pathway is often associated with a lower energy requirement due to a lower activation energy barrier iyte.edu.tr.

It has been observed that the long alkyl chain of 1-octadecanol can block acid sites on catalysts, impacting their efficiency iyte.edu.tr. DFT, combined with experimental studies, helps to understand the influence of different acid sites on activity and pathway selectivity iyte.edu.tr.

The interaction of 1-octadecanol with zeolite catalysts, such as H-BEA, is critical for its dehydration. DFT calculations have shed light on how both the hydroxyl (-OH) group and the alkyl chain of 1-octadecanol interact with the zeolite's acid sites iyte.edu.tr.

Brønsted Acid Sites : These sites contribute significantly to both intramolecular and intermolecular dehydration pathways iyte.edu.tr. However, high concentrations of Brønsted acid sites can lead to inefficient utilization due to interactions with both the hydroxyl group and the long alkyl chain of 1-octadecanol iyte.edu.tr.

Lewis Acid Sites : While Brønsted acid sites are primary, Lewis acid sites are also active, particularly in the formation of dioctadecyl ether through intermolecular dehydration iyte.edu.tr.

DFT calculations are crucial for an atomistic understanding of complex surface phenomena like heterogeneous catalysis in nanoporous materials such as zeolites, providing insights into reaction energies and energy barriers for elementary steps rivm.nlepa.govacs.org. While standard DFT may not always achieve chemical accuracy (4 kJ/mol), hybrid methods combining DFT with higher-level quantum chemistry methods (e.g., MP2, CCSD(T)) can provide more accurate predictions for molecule-surface interactions rivm.nlcsic.es.

Molecular Dynamics Simulations for Intermolecular Interactions

Molecular Dynamics (MD) simulations are powerful tools for studying the time-dependent behavior of molecular systems, including intermolecular interactions and the structural organization of molecules. For octadecanol, MD has been extensively used to investigate its behavior in monolayers on water surfaces.

Studies using classical molecular dynamics simulations have examined the intermolecular interactions of octadecanol (CH₃(CH₂)₁₇OH) monolayers on water as a function of surface density and temperature acs.orgresearchgate.net. Key findings include:

Increased Interaction with Surface Density : As surface density increases, there is an observed strengthening of interactions between the alkyl chains (van der Waals forces) and the hydroxyl groups (hydrogen bonding) acs.orgresearchgate.net. This leads to enhanced order and packing within the monolayer acs.orgresearchgate.net.

Temperature Effects : Clear trends in intermolecular interactions, ordering, and packing of monolayer molecules are observed as a function of temperature acs.orgresearchgate.net.

Molecular Orientation : When spread on water, octadecanol molecules orient themselves with their hydrophilic -OH groups immersed in the water and their hydrophobic hydrocarbon chains facing the air, forming a thin monolayer barrier researchgate.net. This orientation contributes to the monolayer's resistance to evaporation researchgate.netaip.org.

MD simulations have also been applied to study mixed monolayers involving 1-octadecanol and other amphiphilic compounds. For instance, studies on mixed monolayers of 1-octadecanol and ethylene (B1197577) glycol monooctadecyl ether have revealed synergistic effects in evaporation suppression dntb.gov.ua. MD simulations attributed this synergy to additional hydrogen bonding interactions between the monolayer and water, particularly due to exposed ether oxygen atoms in the mixed system dntb.gov.ua. Furthermore, MD has been used to understand the molecular interactions in mixed films of octadecanol with phthalocyanine, where octadecanol provides hydrophobic support and facilitates adhesion acs.org.

Quantitative Structure-Activity Relationships (QSARs) in Environmental Prediction

Quantitative Structure-Activity Relationships (QSARs) are computational models that predict the physicochemical, biological (e.g., ecotoxicological), and environmental fate properties of chemical substances based on features of their chemical structure sci-hub.senih.gov. These models are invaluable for environmental prediction, especially when experimental data are limited or costly to obtain sci-hub.senih.gov.

For octadecanol, QSAR models are used to estimate various environmental fate parameters:

Biodegradation : QSAR models, such as those within the US EPA's EPI Suite™ (e.g., BIOWIN™), can predict the potential for biodegradation sci-hub.se. For example, BIOWIN models predict the probability of rapid biodegradation sci-hub.se.

Bioaccumulation Potential (BCF) : QSARs can estimate the bioconcentration factor (BCF), which indicates a chemical's tendency to accumulate in organisms sci-hub.senih.govmst.dk.

Persistence : Half-life or degradability, crucial for persistence evaluation, can be estimated using QSAR models nih.gov.

Physicochemical Properties : QSARs predict properties such as water solubility, vapor pressure, octanol-water partition coefficient (Kow), and adsorption coefficient (Koc), all of which are vital for understanding environmental distribution and exposure nih.govmst.dk.

The QSAR Toolbox, an expert system including QSAR models, has been used to identify putative metabolites of 1-octadecanol, such as octadecanoic acid and octadecanal (B32862) frontiersin.org. This highlights their utility in understanding metabolic pathways and potential environmental transformation products. Regulatory agencies often accept QSAR results if the models are validated according to principles like those from the Organization for Economic Cooperation and Development (OECD) and the predictions are fit for the specific regulatory purpose sci-hub.se.

Future Research Directions and Emerging Paradigms for 7 Octadecanol

Optimization of Biocatalytic Pathways for Sustainable Production

The conventional chemical synthesis of fatty alcohols often relies on petrochemical feedstocks and energy-intensive processes. A shift towards sustainable and green production methods is imperative, with biocatalysis emerging as a promising alternative. Future research should focus on optimizing biocatalytic pathways for the efficient and selective synthesis of 7-Octadecanol.

Enzymatic catalysis offers several advantages over traditional chemical methods, including high selectivity, milder reaction conditions, and reduced environmental impact. nih.govbohrium.com Lipases, in particular, have demonstrated potential in the synthesis of esters from secondary alcohols, a reaction that could be adapted for the production of this compound derivatives. The kinetic resolution of racemic secondary alcohols using lipases is a well-established technique that can yield enantiomerically pure compounds, which is of significant interest for pharmaceutical and other specialized applications. rsc.org

Key research areas for the optimization of biocatalytic pathways for this compound production include:

Enzyme Discovery and Engineering: Screening for novel lipases and other enzymes with high activity and selectivity towards long-chain secondary alcohols is crucial. Furthermore, protein engineering and directed evolution can be employed to enhance enzyme stability, activity, and substrate specificity.

Whole-Cell Biocatalysis: The use of whole microbial cells as catalysts can offer advantages such as cofactor regeneration and simplified process design. researchgate.net Engineering microbial strains to express the necessary enzymatic machinery for the conversion of renewable feedstocks into this compound is a key future direction.

Process Optimization: Research into reaction conditions, such as solvent selection, temperature, and substrate concentration, is necessary to maximize yield and efficiency. The development of continuous flow reactor systems could also enhance the scalability and economic viability of biocatalytic production.

| Enzyme Class | Potential Role in this compound Synthesis | Key Research Objective |

|---|---|---|

| Lipases | Esterification/Transesterification for synthesis and kinetic resolution | Enhance selectivity for secondary long-chain alcohols |

| Alcohol Dehydrogenases | Reduction of corresponding ketones to this compound | Improve cofactor regeneration and stability |

| Fatty Acid Reductases | Potential for direct conversion of fatty acid precursors | Engineer substrate specificity for non-terminal hydroxylation |

Exploration of Novel Advanced Materials Applications

The branched nature of this compound suggests its potential for creating materials with unique physical and chemical properties. While its isomer, 1-octadecanol, is widely used in cosmetics as an emollient, emulsifier, and thickener, the applications of this compound in advanced materials are yet to be thoroughly explored. nbinno.com

Future research in this area should investigate the following:

Polymers and Copolymers: The hydroxyl group of this compound can serve as a reactive site for polymerization. Incorporating this long, branched alkyl chain into polymers could lead to materials with modified thermal properties, increased hydrophobicity, and unique self-assembly characteristics. For instance, it could be used to create novel solid-solid phase change materials for thermal energy storage.

Lubricant Additives: Long-chain alcohols are known to have applications as lubricant additives. The branched structure of this compound may impart superior lubricity and thermal stability compared to its linear counterparts, making it a candidate for high-performance lubricants.

Self-Assembled Monolayers: Long-chain alkanes and their derivatives can form self-assembled monolayers on various substrates. The specific geometry of this compound could lead to the formation of monolayers with distinct packing arrangements and surface properties, which could be exploited in nanotechnology and surface engineering.

In-depth Elucidation of Biological Roles and Regulatory Mechanisms

The biological significance of this compound is currently not well understood. While the metabolism of fatty alcohols, in general, is a known biological process, the specific roles and regulatory mechanisms of secondary and branched-chain fatty alcohols remain an area of active investigation. nih.gov It is known that impaired fatty alcohol metabolism is associated with certain genetic disorders. wikipedia.org

Future research should aim to elucidate the specific biological functions of this compound, including:

Metabolic Pathways: Investigating the metabolic fate of this compound in various biological systems is essential. This includes identifying the enzymes responsible for its synthesis and degradation and understanding how it is incorporated into other lipids. The metabolism of fatty alcohols generally involves oxidation to the corresponding aldehyde and then to a fatty acid by enzymes such as alcohol dehydrogenase and aldehyde dehydrogenase. nih.gov

Signaling and Regulatory Roles: Exploring the possibility that this compound or its metabolites act as signaling molecules is a crucial research avenue. Lipids and their derivatives are known to play vital roles in cellular communication and regulation.

Interaction with Cellular Membranes: The branched structure of this compound may influence its interaction with cell membranes, potentially affecting membrane fluidity and the function of membrane-bound proteins.

It is important to note that currently, there is a significant lack of specific data on the biological roles of this compound. Therefore, much of the future research in this area will be exploratory.

Development of Integrated Analytical Platforms

The accurate and efficient analysis of this compound, particularly in complex biological or environmental matrices, requires the development of sophisticated analytical platforms. A key challenge is the separation and identification of this compound from its various structural isomers.

Future research in analytical chemistry should focus on:

Advanced Chromatographic Techniques: High-performance liquid chromatography (HPLC) and gas chromatography (GC) are standard techniques for the analysis of fatty alcohols. However, the development of specialized columns and methods is necessary to achieve the separation of closely related isomers. acs.org Techniques such as multidimensional chromatography could offer enhanced resolution.

Mass Spectrometry (MS) Based Methods: Coupling chromatographic techniques with mass spectrometry (e.g., GC-MS, LC-MS) is essential for the definitive identification and quantification of this compound. High-resolution mass spectrometry can provide accurate mass measurements, aiding in formula determination. Tandem mass spectrometry (MS/MS) can be used to obtain structural information through fragmentation patterns. nih.gov

Spectroscopic Approaches: Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural elucidation of organic molecules, including the determination of the position of functional groups in isomers.

| Analytical Technique | Application for this compound Analysis | Key Challenge |

|---|---|---|

| Gas Chromatography (GC) | Separation and quantification | Resolution of positional isomers |

| High-Performance Liquid Chromatography (HPLC) | Separation of non-volatile derivatives | Selection of appropriate stationary phase for isomer separation |

| Mass Spectrometry (MS) | Identification and structural elucidation | Distinguishing between isomeric fragmentation patterns |

| Nuclear Magnetic Resonance (NMR) | Definitive structure confirmation | Sensitivity for trace-level analysis |

Comprehensive Environmental Impact Assessments

Understanding the environmental fate and potential ecological impact of this compound is crucial for its sustainable development and application. Long-chain alcohols, in general, are known to be biodegradable. wikipedia.org However, the branched nature of this compound might influence its rate and pathway of degradation.

Future research should include comprehensive environmental impact assessments focusing on:

Biodegradability: Studies on the aerobic and anaerobic biodegradation of this compound in various environmental compartments (soil, water, sediment) are necessary. It is important to identify the microorganisms and enzymatic pathways involved in its degradation. While long-chain alcohols up to C18 are generally considered biodegradable, branching can sometimes inhibit this process. wikipedia.orgnih.gov